molecular formula C9H15ClN4O B1466517 N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220035-04-0

N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1466517
CAS No.: 1220035-04-0
M. Wt: 230.69 g/mol
InChI Key: CQICJGGPHBBLEE-UHFFFAOYSA-N
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Description

N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS 1220035-04-0) is a pyrazolo-pyridine derivative with the molecular formula C₉H₁₅ClN₄O and a molecular weight of 230.696 g/mol . The compound features a bicyclic pyrazolo[4,3-c]pyridine core, an ethyl carboxamide substituent at position 3, and a hydrochloride salt. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor-targeted therapies .

Properties

IUPAC Name

N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c1-2-11-9(14)8-6-5-10-4-3-7(6)12-13-8;/h10H,2-5H2,1H3,(H,11,14)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQICJGGPHBBLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-04-0
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N-ethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Stepwise Synthesis Process

The preparation method is exemplified by a multi-step synthetic route as described in Chinese patent CN113264931B, which outlines the synthesis of pyrazolo[4,3-c]pyridine derivatives closely related to the target compound:

Step Description Reagents & Conditions Outcome
1 Formation of intermediate compound (Compound 2) React Compound 1 with diethyl oxalate in presence of lithium hexamethyldisilazide (LiHMDS) at −78 °C to 25 °C in tetrahydrofuran (THF) Formation of keto-ester intermediate
2 Cyclization to pyrazole ring (Compound 3) Treat Compound 2 with hydrazine hydrate in acetic acid at 80–120 °C Pyrazole ring formation
3 Aromatic nucleophilic substitution React Compound 3 with o-fluorobenzonitrile in dimethyl sulfoxide (DMSO) at 80–120 °C Introduction of aryl substituent
4 Hydrogenation and ester hydrolysis Use palladium on carbon (Pd/C) catalyst under hydrogen in methanol/ammonia water, followed by lithium hydroxide treatment in THF/water Conversion to carboxylic acid intermediate
5 Amide formation React with fluorenylmethoxycarbonyl succinimide and sodium bicarbonate in THF/water Formation of carboxamide derivative
6 Formation of hydrochloride salt Treatment with hydrochloric acid to yield the hydrochloride salt of the target compound Final product: N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Reaction Details and Conditions

  • Step 1:

    • Solvent: Tetrahydrofuran (THF)
    • Base: LiHMDS (1M solution)
    • Temperature: Initially −78 °C for 1 hour, then warmed to 25 °C for 12 hours
    • Purpose: Formation of a keto-ester intermediate via reaction with diethyl oxalate.
  • Step 2:

    • Solvent: Acetic acid
    • Temperature: 80 °C for 1 hour
    • Purpose: Cyclization with hydrazine hydrate to form the pyrazole ring.
  • Step 3:

    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 100 °C for 12 hours
    • Purpose: Aromatic nucleophilic substitution with o-fluorobenzonitrile to attach the aryl group.
  • Step 4:

    • Hydrogenation: Pd/C catalyst in methanol and ammonia water at 25 °C for 3 hours
    • Hydrolysis: Lithium hydroxide in THF and water at 25 °C for 12 hours
    • Purpose: Reduction and hydrolysis of ester to carboxylic acid.
  • Step 5:

    • Solvent: THF and water
    • Temperature: 25 °C for 3 hours
    • Reagents: Fluorenylmethoxycarbonyl succinimide and sodium bicarbonate
    • Purpose: Amide bond formation to yield the carboxamide derivative.
  • Step 6:

    • Treatment with hydrochloric acid to form the hydrochloride salt, improving compound stability and solubility.

Advantages of the Preparation Method

  • Raw Materials: Easily accessible and commercially available reagents such as hydrazine hydrate, diethyl oxalate, and o-fluorobenzonitrile.
  • Atom Economy: High atom economy due to efficient ring formation and substitution reactions.
  • Reaction Control: Moderate temperatures and common solvents allow for easy control and reproducibility.
  • Industrial Feasibility: The process is amenable to scale-up with convenient operation steps and cost-effectiveness.
  • Yield and Purity: The method achieves high yields of intermediates and final product with manageable purification steps.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Purpose
1 Compound 1, diethyl oxalate, LiHMDS THF −78 °C to 25 °C 1 + 12 hours Keto-ester intermediate formation
2 Hydrazine hydrate Acetic acid 80 °C 1 hour Pyrazole ring cyclization
3 o-Fluorobenzonitrile DMSO 100 °C 12 hours Aromatic nucleophilic substitution
4a Pd/C, H2 Methanol, ammonia water 25 °C 3 hours Hydrogenation
4b LiOH THF, water 25 °C 12 hours Ester hydrolysis
5 Fluorenylmethoxycarbonyl succinimide, NaHCO3 THF, water 25 °C 3 hours Amide formation
6 HCl - Ambient - Hydrochloride salt formation

Research Findings and Notes

  • The synthetic route avoids the use of expensive or unstable iodoaromatic compounds and phenylhydrazines, which are common in older methods but limit scalability and atom economy.
  • The use of hydrazine hydrate for pyrazole ring construction is efficient and well-controlled.
  • Aromatic nucleophilic substitution with o-fluorobenzonitrile provides good regioselectivity and yield.
  • The multi-step process is designed to minimize purification complexity by using compatible solvents and reaction conditions.
  • The hydrochloride salt form enhances the compound’s stability and is preferred for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Pyrazolo-pyridine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Ethyl carboxamide 230.696 1220035-04-0 Enzyme inhibition, receptor modulation
N-Isopropyl analog Isopropyl carboxamide 244.72 1220036-91-8 Intermediate in anticoagulant synthesis
N-Benzyl-N-methyl analog Benzyl-methyl carboxamide 306.79 1220017-96-8 Not explicitly stated; likely CNS or kinase targeting
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride Ethyl ester (vs. carboxamide) 231.68 1211512-51-4 Research chemical for solubility studies
3-(1,3-Oxazol-5-yl)-1-propyl analog Propyl + oxazolyl substituent Not reported Not provided Antibacterial activity against ESKAPE pathogens
Apixaban Methoxyphenyl + oxopiperidinyl groups 459.50 503612-47-3 Anticoagulant (Factor Xa inhibitor) for stroke prevention

Key Observations :

  • Carboxamide vs. Ester : The ethyl ester derivative (CAS 1211512-51-4) replaces the carboxamide with an ester group, reducing hydrogen-bonding capacity and altering solubility .
Antimicrobial Activity
  • Antimycobacterial Derivatives : Derivatives like 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine were developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors, highlighting the scaffold’s versatility .
Antiviral Activity
Solubility and Stability
  • The hydrochloride salt form (common across analogs) enhances aqueous solubility, crucial for bioavailability. For example, the ethyl ester derivative (CAS 1211512-51-4) is stored at room temperature with moisture-sensitive stability .
  • Melting Points : Analogs with aromatic substituents (e.g., 12f in ) exhibit higher melting points (142–143°C) compared to alkylated derivatives (84–85°C for 12h), reflecting increased crystallinity .

Biological Activity

N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1220035-04-0) is a compound that has garnered significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity based on various studies and findings.

  • Molecular Formula : C₉H₁₅ClN₄O
  • Molecular Weight : 230.7 g/mol
  • Chemical Structure : The compound features a pyrazolo[4,3-c]pyridine skeleton, which is known for its diverse biological activities.

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class often exhibit their biological effects through inhibition of specific kinases or receptors. In particular, studies have focused on the c-Met kinase pathway, which is implicated in various cancers.

  • c-Met Kinase Inhibition : A study highlighted that derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine were designed to inhibit c-Met kinase. One derivative showed an IC50 value of 68 nM against c-Met and demonstrated low micromolar potency against cancer cell lines MKN45 and EBC-1. This suggests that this compound may possess similar inhibitory properties against c-Met .

Anticancer Activity

The anticancer potential of N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been a focal point in research:

  • Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards various cancer cell lines. For example:
    • MKN45 (Gastric Cancer) : The compound showed significant inhibition of cell proliferation.
    • EBC-1 (Lung Cancer) : Similar effects were observed with low micromolar concentrations .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo compounds have also been investigated:

  • Cytokine Inhibition : Compounds derived from this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. For instance:
    • IC50 values against COX enzymes ranged from 19.45 μM to 42.1 μM for various derivatives .

Summary of Biological Activities

Activity TypeEffectiveness (IC50 values)Notes
c-Met Inhibition68 nMSelective against cancer cell lines
COX Inhibition19.45 - 42.1 μMSignificant anti-inflammatory effects

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Study on c-Met Inhibition : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit c-Met kinase. Among these, one compound exhibited potent activity with a significant selectivity profile against other tyrosine kinases .
  • Anti-inflammatory Effects : Research indicated that certain pyrazolo derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes and decreasing cytokine levels .

Q & A

Q. How can assay reproducibility be validated across laboratories?

  • Methodological Answer : Inter-laboratory studies using standardized protocols (e.g., CLSI guidelines) and reference standards. For instance, MIC values for pyrazolo[4,3-c]pyridines against M. tuberculosis showed ≤2-fold variation when tested in triplicate with internal controls (e.g., isoniazid) . Statistical tools like Bland-Altman plots assess agreement between datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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